5-methyl-2-{[2-(1-methyl-1H-pyrazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine
Description
This compound features a pyrimidine core substituted with a methoxy group linked to a bicyclic octahydrocyclopenta[c]pyrrol moiety, which is further functionalized with a 1-methyl-1H-pyrazole-4-carbonyl group. Synthesis typically involves coupling reactions between pyrimidine intermediates and functionalized bicyclic precursors under reflux conditions with catalysts such as triethylamine or p-toluenesulfonic acid in polar aprotic solvents like DMF or 1,4-dioxane .
Properties
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-6-19-17(20-7-13)25-12-18-5-3-4-15(18)10-23(11-18)16(24)14-8-21-22(2)9-14/h6-9,15H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLVUZZFCGRBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking. This involves the compound fitting into a specific pocket (active site) on the target organism. The compound has a desirable fitting pattern in the LmPTR1 pocket of Leishmania aethiopica, characterized by lower binding free energy. This interaction results in changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibitionThe compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in the parasites.
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it has favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
The compound’s action results in significant inhibition of the target organisms. For instance, it displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several pyrimidine and pyrrolo/pyrazole derivatives:
*Note: LogP values marked with * are estimated using analogous compounds.
Key Observations :
- The target compound’s octahydrocyclopenta[c]pyrrol system distinguishes it from simpler pyrimidine derivatives (e.g., 4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine ), likely enhancing steric interactions with biological targets .
Pharmacological Activity
- Compound 42: Demonstrates potent antagonism against Retinol Binding Protein 4 (RBP4), a therapeutic target for age-related macular degeneration and diabetes .
- 5-Amino-1-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (8a): Exhibits moderate antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), attributed to the oxadiazole-thioacetyl group .
- The pyrazole-carbonyl group may mimic carboxylic acid interactions in target binding .
Yield Comparison :
- Target compound analogs: ~50–60% yield under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
